(R)-1-(4-Nitrophenyl)ethanamine
Overview
Description
®-1-(4-Nitrophenyl)ethanamine is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an ethanamine moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-Nitrophenyl)ethanamine typically involves the reduction of 4-nitrophenylacetone using chiral catalysts to achieve the desired enantiomeric form. One common method includes the use of sodium borohydride (NaBH4) in the presence of chiral ligands to ensure the selective reduction of the ketone to the amine.
Industrial Production Methods: In an industrial setting, the production of ®-1-(4-Nitrophenyl)ethanamine may involve the catalytic hydrogenation of 4-nitrophenylacetone under controlled conditions. This process ensures high yield and enantiomeric purity, which is crucial for its applications in pharmaceuticals and other industries.
Types of Reactions:
Reduction: ®-1-(4-Nitrophenyl)ethanamine can undergo reduction reactions, particularly the reduction of the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: Oxidation of the amine group can lead to the formation of nitroso or nitro derivatives.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Reduction: 4-aminophenylethanamine.
Substitution: Various substituted phenylethanamines.
Oxidation: Nitroso or nitro derivatives of phenylethanamine.
Scientific Research Applications
®-1-(4-Nitrophenyl)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-1-(4-Nitrophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The pathways involved may include the inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
4-Nitrophenylethanol: Similar structure but with a hydroxyl group instead of an amine.
4-Nitroaniline: Contains a nitro group attached to an aniline moiety.
4-Nitrophenylacetic acid: Features a carboxylic acid group instead of an amine.
Uniqueness: ®-1-(4-Nitrophenyl)ethanamine is unique due to its chiral nature and the presence of both a nitro group and an amine group. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
(1R)-1-(4-nitrophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6(9)7-2-4-8(5-3-7)10(11)12/h2-6H,9H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEVOBPXEHVUFY-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361439 | |
Record name | (1R)-1-(4-Nitrophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22038-87-5 | |
Record name | (αR)-α-Methyl-4-nitrobenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22038-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R)-1-(4-Nitrophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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